molecular formula C14H11ClINO B6079968 N-(4-chlorobenzyl)-3-iodobenzamide CAS No. 6185-10-0

N-(4-chlorobenzyl)-3-iodobenzamide

カタログ番号 B6079968
CAS番号: 6185-10-0
分子量: 371.60 g/mol
InChIキー: HYWZBUVENZBGKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorobenzyl)-3-iodobenzamide, also known as CIBI, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment. This compound is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to the death of cancer cells. In

作用機序

N-(4-chlorobenzyl)-3-iodobenzamide works by inhibiting the activity of PARP, which is involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This mechanism of action makes N-(4-chlorobenzyl)-3-iodobenzamide a promising candidate for cancer treatment.
Biochemical and Physiological Effects
Studies have shown that N-(4-chlorobenzyl)-3-iodobenzamide is well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. N-(4-chlorobenzyl)-3-iodobenzamide has also been shown to be effective in reducing tumor growth in animal models of breast and ovarian cancer.

実験室実験の利点と制限

One advantage of N-(4-chlorobenzyl)-3-iodobenzamide is its specificity for PARP, which reduces the risk of off-target effects. However, one limitation of N-(4-chlorobenzyl)-3-iodobenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

For the research on N-(4-chlorobenzyl)-3-iodobenzamide include the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the evaluation of its efficacy in clinical trials. In addition, further research is needed to investigate the potential use of N-(4-chlorobenzyl)-3-iodobenzamide in combination with other cancer treatments and to identify biomarkers that can predict response to N-(4-chlorobenzyl)-3-iodobenzamide treatment.
Conclusion
In conclusion, N-(4-chlorobenzyl)-3-iodobenzamide is a promising candidate for cancer treatment due to its specificity for PARP and its ability to induce cell death in cancer cells. While there are limitations to its use, further research is needed to fully explore the potential of N-(4-chlorobenzyl)-3-iodobenzamide in the field of cancer treatment.

合成法

The synthesis of N-(4-chlorobenzyl)-3-iodobenzamide involves several steps, including the reaction of 3-iodobenzamide with 4-chlorobenzylamine in the presence of a base, followed by purification using column chromatography. The yield of this reaction is typically around 50%, and the purity of the final product can be confirmed by NMR spectroscopy.

科学的研究の応用

N-(4-chlorobenzyl)-3-iodobenzamide has been extensively studied for its potential applications in cancer treatment. PARP inhibitors like N-(4-chlorobenzyl)-3-iodobenzamide have been shown to be effective in the treatment of certain types of cancer, such as breast and ovarian cancer. N-(4-chlorobenzyl)-3-iodobenzamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZBUVENZBGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361994
Record name N-[(4-Chlorophenyl)methyl]-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-3-iodobenzamide

CAS RN

6185-10-0
Record name N-[(4-Chlorophenyl)methyl]-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。